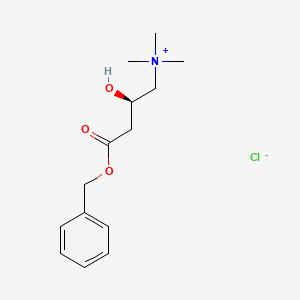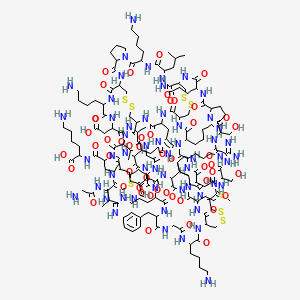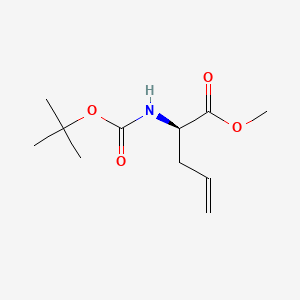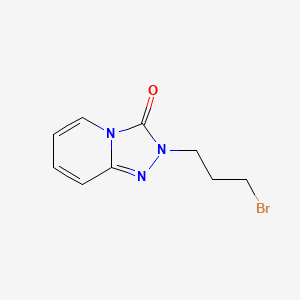
(+)-Carnitine Benzyl Ester Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Benzyl esters can be synthesized through various methods. One common method is the esterification of carboxylic acids with alcohols in the presence of a strong acid . Another method involves the reaction of carboxylic acids with benzyl alcohol .Molecular Structure Analysis
The molecular structure of benzyl esters involves a benzyl group (a benzene ring attached to a CH2 group) attached to an ester functional group . The ester functional group consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .Chemical Reactions Analysis
Esters, including benzyl esters, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the reaction of the ester with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Benzyl chloride, a compound related to benzyl esters, is a colorless liquid that fumes in moist air. It has a pungent odor and is irritating to the mucous membranes and the eyes . The solubility of benzyl chloride in water is 0.33 g/L at 4 ℃, 0.49 g/L at 20 ℃, and 0.55 g/L at 30 ℃ .Safety and Hazards
Future Directions
There is ongoing research into the synthesis and applications of benzyl esters. For example, researchers are exploring new methods for the synthesis of benzyl esters, including more environmentally friendly and cost-effective methods . There is also interest in the potential use of benzyl esters as antimicrobial agents .
properties
IUPAC Name |
[(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQGGDOPWFPBS-BTQNPOSSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Carnitine Benzyl Ester Chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)




